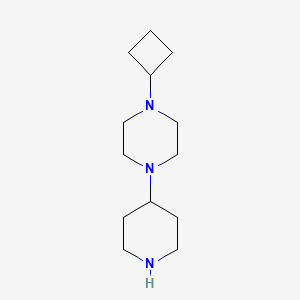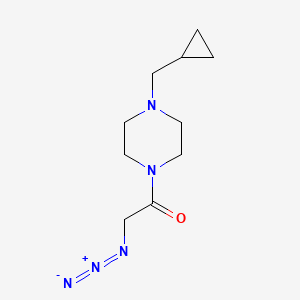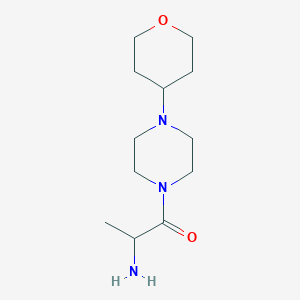
tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate
Overview
Description
Tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate, also known as TBBC, is an organic compound used in a variety of scientific research applications. It is a brominated cyclopropylcarbamate, with a molecular weight of 437.48 g/mol and a melting point of 85-86 °C. TBBC has a variety of uses in research, due to its reactivity and stability. It is used in organic synthesis, as a catalyst, and in drug development.
Scientific Research Applications
Tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate has a variety of uses in scientific research. It is used as a catalyst in organic synthesis, as a reagent in drug development, and as a ligand in coordination chemistry. It is also used in the synthesis of a variety of organic compounds. tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate is also used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules.
Mechanism Of Action
Tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate works by forming a covalent bond with a target molecule. This covalent bond is formed by the reaction of the tert-butyl group of tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate with the target molecule. This covalent bond is then stabilized by the formation of hydrogen bonds between the carbamate group of tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate and the target molecule. The covalent bond is then further stabilized by the formation of a hydrogen bond between the bromine atom of tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate and the target molecule.
Biochemical and Physiological Effects
tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate can have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate has also been shown to inhibit the activity of enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate has also been shown to increase the activity of proteins involved in the regulation of gene expression, such as transcription factors.
Advantages And Limitations For Lab Experiments
Tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate has a number of advantages for use in lab experiments. It is relatively stable and has a low toxicity, making it safe to handle. It is also highly reactive, making it useful for a variety of organic synthesis reactions. tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate also has a low cost, making it an attractive option for researchers on a budget. However, tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate also has some limitations. It is not as soluble in water as some other compounds, making it difficult to use in aqueous solutions. It is also sensitive to light and air, making it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for the use of tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate in scientific research. One potential application is in the synthesis of peptides and proteins, as tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate can be used as a catalyst in the synthesis of these molecules. tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate could also be used in the synthesis of small molecule drugs, as it is highly reactive and can form covalent bonds with target molecules. tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate could also be used in the development of new drugs, as it has been shown to increase the activity of enzymes involved in the metabolism of drugs. Finally, tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate could be used in the development of new materials, as it has a low toxicity and is highly reactive.
properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(4-bromothiophen-2-yl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-9-5-8(9)10-4-7(13)6-17-10/h4,6,8-9H,5H2,1-3H3,(H,14,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHPYSMGEAUXTD-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



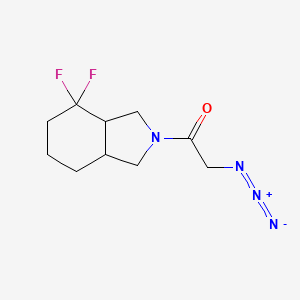
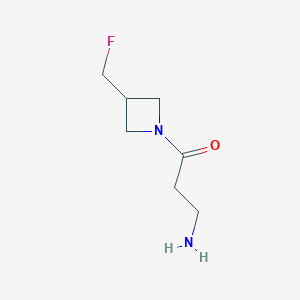
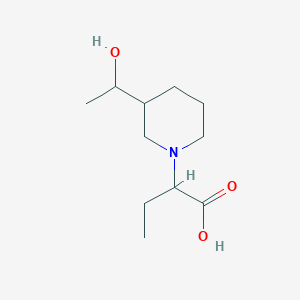
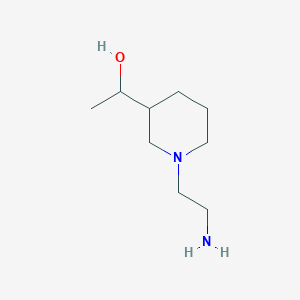
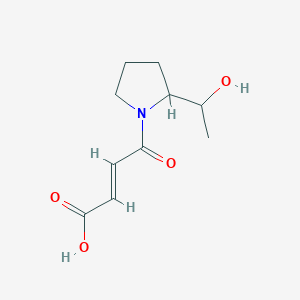

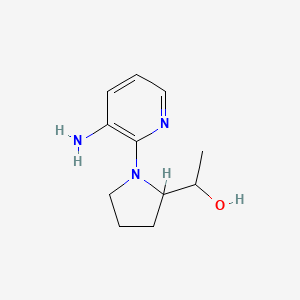
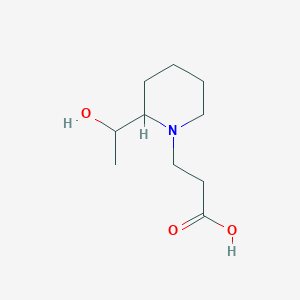
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
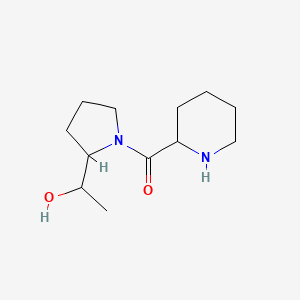
![7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477743.png)
